molecular formula C13H14F3NO B14508862 N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 64380-28-5

N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B14508862
CAS No.: 64380-28-5
M. Wt: 257.25 g/mol
InChI Key: CGAMWTJOYCHRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and isopropylamine.

    Formation of Intermediate: The aldehyde group of 3-(trifluoromethyl)benzaldehyde is first converted to an intermediate compound through a condensation reaction with isopropylamine.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable reagent, such as prop-2-enoyl chloride, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its pharmacological properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Researchers may evaluate its efficacy and safety as a drug candidate for treating various diseases.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties make it valuable for developing new materials with specific functions.

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Propan-2-yl)-3-phenylprop-2-enamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-(Propan-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide: Similar structure but with the trifluoromethyl group in a different position, potentially leading to variations in reactivity and activity.

Uniqueness

N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring. This structural feature can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

64380-28-5

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C13H14F3NO/c1-9(2)17-12(18)7-6-10-4-3-5-11(8-10)13(14,15)16/h3-9H,1-2H3,(H,17,18)

InChI Key

CGAMWTJOYCHRLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C=CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.